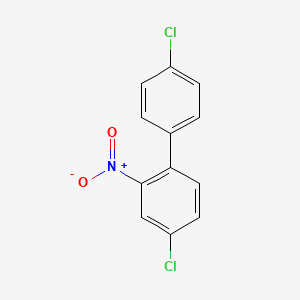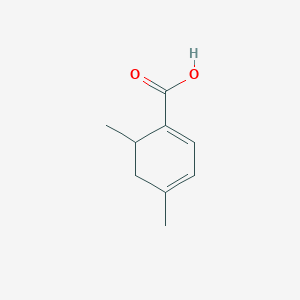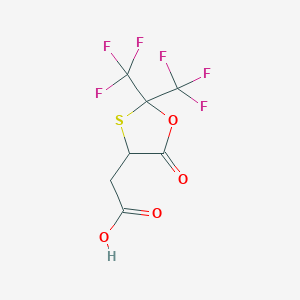
1,3-Oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an oxathiolane ring and two trifluoromethyl groups. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- typically involves the formation of the oxathiolane ring followed by the introduction of the trifluoromethyl groups. One common method involves the reaction of a suitable thiol with an epoxide to form the oxathiolane ring. The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxathiolane ring or the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
1,3-Oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxathiolane ring may participate in covalent bonding with nucleophilic sites on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane nucleosides: These compounds share the oxathiolane ring but differ in their substituents and biological activities.
2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid: Similar in structure but lacks the trifluoromethyl groups, resulting in different chemical properties and applications.
Uniqueness
1,3-Oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- is unique due to the presence of the trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
170996-97-1 |
|---|---|
Molecular Formula |
C7H4F6O4S |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
2-[5-oxo-2,2-bis(trifluoromethyl)-1,3-oxathiolan-4-yl]acetic acid |
InChI |
InChI=1S/C7H4F6O4S/c8-6(9,10)5(7(11,12)13)17-4(16)2(18-5)1-3(14)15/h2H,1H2,(H,14,15) |
InChI Key |
HFRHQTUSQPARJE-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)OC(S1)(C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


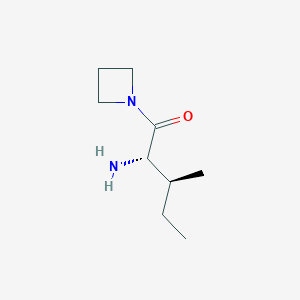
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)

![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)
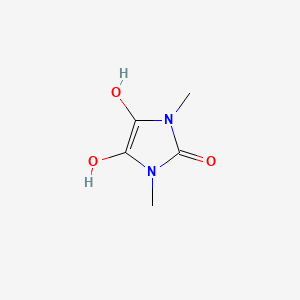
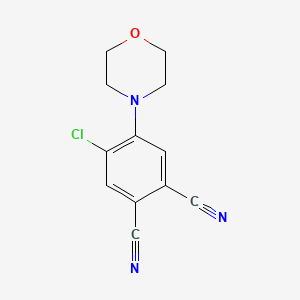
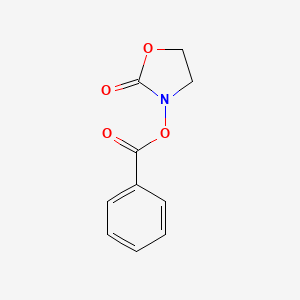
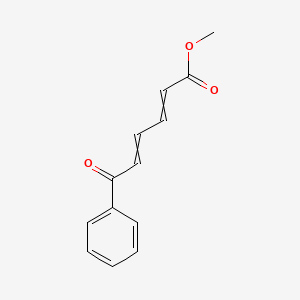
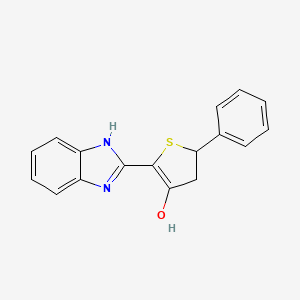
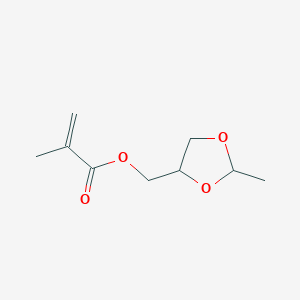
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
